
propan-2-olate;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-olate;tungsten can be synthesized through the reaction of tungsten hexachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
Dissolution: Tungsten hexachloride is dissolved in anhydrous isopropanol.
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-olate;tungsten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The propan-2-olate ligands can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other alcohols or halides.
Major Products
Oxidation: Tungsten oxides (e.g., tungsten trioxide).
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various tungsten alkoxides or halides.
Aplicaciones Científicas De Investigación
Propan-2-olate;tungsten has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-based catalysts, which are employed in various organic transformations.
Biology: Tungsten compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of tungsten compounds in medical imaging and as therapeutic agents.
Industry: It is used in the production of advanced materials, including tungsten carbide and other tungsten-based composites.
Mecanismo De Acción
The mechanism by which propan-2-olate;tungsten exerts its effects involves the coordination of the tungsten center with the propan-2-olate ligands. This coordination can influence the electronic properties of the tungsten atom, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Titanium isopropoxide: Similar in structure but involves titanium instead of tungsten.
Vanadium isopropoxide: Another transition metal isopropoxide with different reactivity and applications.
Uniqueness
Propan-2-olate;tungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable oxides. These properties make it particularly useful in high-temperature applications and as a catalyst in specific organic reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and materials science. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.
Propiedades
Número CAS |
52321-90-1 |
|---|---|
Fórmula molecular |
C18H42O6W-6 |
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
propan-2-olate;tungsten |
InChI |
InChI=1S/6C3H7O.W/c6*1-3(2)4;/h6*3H,1-2H3;/q6*-1; |
Clave InChI |
HKJSWIUQDFRIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


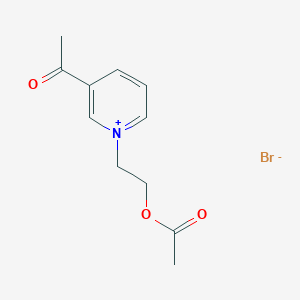
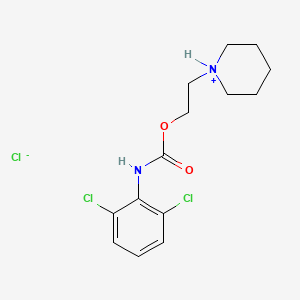
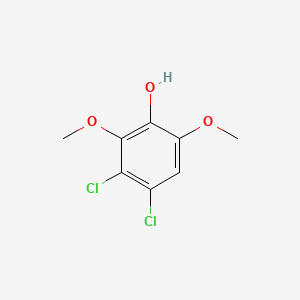

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
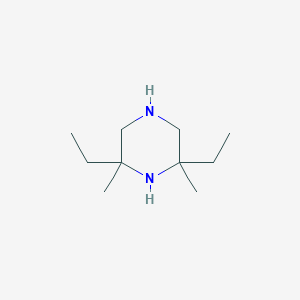
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
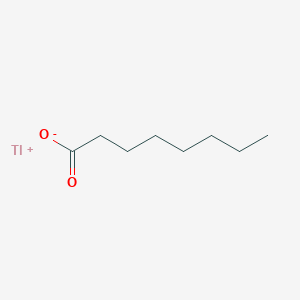
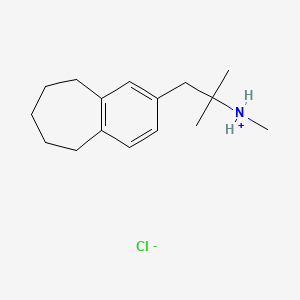
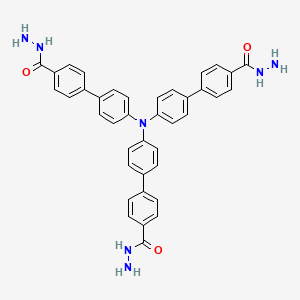

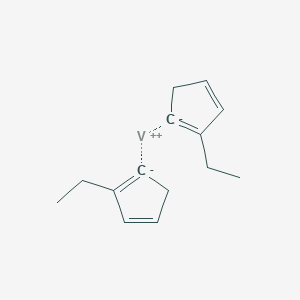
![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
